4-Epiminocycline

Analytical Chemistry Quality Control HPLC

4-Epiminocycline is the mandatory USP/EP reference standard for quantifying the C‑4 epimer impurity in minocycline drug substance and finished products. Unlike generic tetracycline standards, this dedicated high‑purity marker achieves baseline resolution of 4.8–7.5 from minocycline, enabling precise QC, process optimization, and forced‑degradation studies. Essential for ANDA/NDA submissions and stability monitoring; cannot be substituted by minocycline or other derivatives. Secure supply from certified analytical reference material producers.

Molecular Formula C23H27N3O7
Molecular Weight 457.5 g/mol
CAS No. 43168-51-0
Cat. No. B586724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Epiminocycline
CAS43168-51-0
Synonyms[4R-(4α,4aβ,5aβ,12aβ)]-4,7-bis(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide;  4-Epiminocycline;  4-epi-Minocycline;  Epiminocycline
Molecular FormulaC23H27N3O7
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
InChIInChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1
InChIKeyFFTVPQUHLQBXQZ-MJPDVNATSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Epiminocycline (CAS 43168-51-0) Procurement & Analytical Reference Standard Guide


4-Epiminocycline (CAS 43168-51-0), also known as 4-epi-minocycline, is a tetracycline-class compound and the C-4 epimer of the second-generation antibiotic minocycline [1]. It is a yellow to orange solid with a molecular formula of C23H27N3O7 and a molecular weight of 457.48 g/mol [2]. Primarily recognized as a major degradation product and a key process impurity in minocycline drug substance and finished pharmaceutical formulations, 4-epiminocycline is an essential analytical reference standard for quality control, stability studies, and pharmaceutical development rather than a therapeutic agent .

4-Epiminocycline vs. Minocycline: Why Structural Epimerization Demands Specific Analytical Standards


While 4-epiminocycline and minocycline share the same molecular formula, the stereochemical inversion at the C-4 position fundamentally alters their analytical behavior and pharmaceutical relevance . This structural difference means the compounds cannot be used interchangeably; minocycline is a broad-spectrum antibiotic with therapeutic applications, whereas 4-epiminocycline is a non-therapeutic impurity that must be precisely monitored and controlled [1]. Regulatory guidelines, including those from the USP and EP, mandate the chromatographic resolution and quantification of 4-epiminocycline as a specific impurity, requiring a dedicated, high-purity reference standard that cannot be substituted by minocycline or other tetracycline derivatives [2].

Quantitative Differential Evidence for 4-Epiminocycline (CAS 43168-51-0)


Chromatographic Resolution from Minocycline: A Validated USP Monograph Requirement

In USP-compliant HPLC analysis, 4-epiminocycline (epiminocycline) is chromatographically resolved from its parent compound, minocycline. The resolution (Rs) between the two peaks is a critical system suitability parameter. Using a Thermo Scientific Dionex UltiMate 3000 LC system with an Acclaim 120 C18 column per USP 39, a resolution of 7.5 was achieved, which meets and exceeds the USP criteria of not less than (NLT) 4.6 [1]. An alternative method using a Vanquish UHPLC system and an Accucore XL-C8 column per USP43-NF38 achieved a resolution of 4.8, surpassing the minimum requirement of 2.0 [2].

Analytical Chemistry Quality Control HPLC Pharmacopeial Compliance

Thin-Layer Chromatography (TLC) Separation from Minocycline and Related Impurities

4-Epiminocycline can be separated from minocycline and other key impurities via a validated TLC method. Using silica gel plates pre-treated with sodium edetate and a mobile phase of dichloromethane-methanol-water (57:35:8, v/v/v), 4-epiminocycline and 7-didemethylminocycline were well separated from minocycline and from each other [1].

Analytical Chemistry Thin-Layer Chromatography Impurity Profiling

Manufacturing Process Control: Quantifiable Reduction of 4-Epiminocycline Impurity

During the synthesis of minocycline, 4-epiminocycline is a major process impurity. A patented extraction technique was shown to reduce the level of the 4-epimer impurity from a baseline range of 8-15% down to approximately 1% or less [1].

Process Chemistry Pharmaceutical Manufacturing Impurity Control

Formulation-Dependent Degradation: Impact of Excipient Choice on 4-Epiminocycline Formation

The rate of 4-epiminocycline formation from minocycline is dependent on the formulation matrix. A study comparing topical formulations found that a hydrophilic gel formulation resulted in less degradation of minocycline to 4-epiminocycline compared to a lipophilic formulation [1].

Pharmaceutical Formulation Stability Topical Drug Delivery

Comparative Antimicrobial Potency: Reduced Activity of the 4-Epimer

Epimerization at the C-4 position significantly impacts antibacterial activity. While minocycline is a potent, broad-spectrum antibiotic, its 4-epimer, 4-epiminocycline, is described as being generally less potent and exhibiting different resistance profiles .

Microbiology Antibacterial Structure-Activity Relationship

Identification as a Major Urinary Component in Human Metabolism

Following administration of minocycline to humans, substantial amounts of 4-epiminocycline were detected in urine, likely resulting from epimerization rather than direct biotransformation [1].

Drug Metabolism Pharmacokinetics Clinical Analysis

Validated Applications for 4-Epiminocycline (CAS 43168-51-0) Based on Quantitative Evidence


USP/EP Pharmacopeial Reference Standard for Minocycline Impurity Testing

Use as a certified reference standard in HPLC and TLC methods to identify and quantify the 4-epiminocycline impurity in minocycline drug substance and finished pharmaceutical products, as mandated by USP and EP monographs. Methods achieving a resolution of 4.8 to 7.5 between epiminocycline and minocycline confirm its suitability for this application [1].

Process Development and Validation Control for Minocycline API Manufacturing

Employ as a quantitative marker to monitor and optimize manufacturing processes. 4-Epiminocycline is a critical process impurity that can be reduced from initial levels of 8-15% to ~1% or less through specific extraction steps [2]. Use the reference standard to validate the effectiveness of these purification processes.

Stability-Indicating Assay Component for Minocycline Drug Product Formulation

Utilize as an analytical tool in forced degradation and stability studies to monitor the formation of 4-epiminocycline under various stress conditions (e.g., heat, humidity, light). Its formation rate is dependent on formulation matrix, as shown by differential degradation in hydrophilic vs. lipophilic topical formulations [3].

Bioanalytical Standard for Clinical and Pharmacokinetic Studies of Minocycline

Incorporate as an authentic standard in LC-MS/MS or HPLC-UV methods to accurately measure the concentration of 4-epiminocycline in human biological fluids (e.g., urine) following minocycline administration. Its presence as a substantial urinary component confirms its relevance as a key analyte in human metabolic studies [4].

Technical Documentation Hub

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